molecular formula C22H25ClN2O5 B2731190 N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide CAS No. 899755-45-4

N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide

Katalognummer B2731190
CAS-Nummer: 899755-45-4
Molekulargewicht: 432.9
InChI-Schlüssel: JFRZTERNEHCBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide, commonly known as CTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTDP belongs to the class of piperidine carboxamide derivatives and has been extensively studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Interaction with the CB1 Cannabinoid Receptor

The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its interaction with the CB1 cannabinoid receptor. Research indicates that it acts as a potent and selective antagonist for this receptor. This interaction involves the compound's molecular conformation and its binding dynamics, suggesting a significant role in steric binding interactions with the receptor, which could be crucial in understanding cannabinoid receptor ligands (Shim et al., 2002).

Structural Activity Relationships

The structural activity relationships of pyrazole derivatives, including SR141716A, have been explored. The study found that specific structural requirements are essential for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research can aid in the characterization of cannabinoid receptor binding sites and the development of pharmacological probes (Lan et al., 1999).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as NESS 0327, have provided insights into their binding affinity toward cannabinoid receptors. These studies contribute to understanding the selective interaction with cannabinoid receptors and the development of novel antagonists (Ruiu et al., 2003).

Binding Dynamics in Vivo

Research on compounds like 123I-labeled AM251, an analog of SR141716A, has provided insights into the in vivo brain binding dynamics of cannabinoid receptor antagonists. These studies are crucial for understanding how these compounds interact with the brain's cannabinoid receptors and can guide the development of imaging ligands for brain studies (Gatley et al., 1996).

Analogue Synthesis and Evaluation

The synthesis and evaluation of analogues of related compounds, such as NESS 0327, demonstrate potent binding to CB1 receptors. These studies provide valuable insights into the pharmacological profiles of cannabinoid receptor ligands and support the development of compounds with high selectivity (Murineddu et al., 2005).

Interaction with Pain Responses

The role of the endogenous cannabinoid system in pain responses has been investigated using compounds like SR141716A. This research helps to understand the modulation of pain by cannabinoid receptors and the potential therapeutic applications of cannabinoid receptor antagonists (Beaulieu1 et al., 2000).

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5/c1-28-18-13-15(14-19(29-2)20(18)30-3)21(26)25(17-9-7-16(23)8-10-17)22(27)24-11-5-4-6-12-24/h7-10,13-14H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRZTERNEHCBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.